Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzothiazole Moiety: This step involves the reaction of the thiazole derivative with 4-fluorobenzoic acid under appropriate conditions to introduce the fluorobenzothiazole moiety.
Coupling with Piperazine: The intermediate product is then coupled with piperazine-1-carboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the mechanisms of action of thiazole-containing drugs.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to the combination of the thiazole ring with the piperazine and sulfonyl groups, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .
Properties
IUPAC Name |
ethyl 4-[4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O5S2/c1-2-32-21(29)26-10-12-27(13-11-26)34(30,31)15-8-6-14(7-9-15)19(28)24-25-20-23-18-16(22)4-3-5-17(18)33-20/h3-9H,2,10-13H2,1H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAYXDLSYLSJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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